Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- A 7-hydroxy group on the pyrimidine ring.
- A 5-(methoxycarbonyl)amino substituent providing carbamate functionality.
- A methyl 3-methoxybenzoate moiety linked via a methylene group at position 1 of the pyrazolo-pyrimidine core.
Properties
Molecular Formula |
C17H17N5O6 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[[5-(methoxycarbonylamino)-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C17H17N5O6/c1-26-12-6-9(15(24)27-2)4-5-10(12)8-22-13-11(7-18-22)19-16(20-14(13)23)21-17(25)28-3/h4-7H,8H2,1-3H3,(H2,19,20,21,23,25) |
InChI Key |
INAWYDJXCDXQET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CN2C3=C(C=N2)N=C(NC3=O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the hydroxy and methoxycarbonyl groups. The final step involves the esterification of the benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 5-((methoxycarbonyl)amino) group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with (5-methylisoxazol-3-yl)methanamine in DMF using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene) at 40°C yields methyl (1-(4-(chloromethyl)-2-methoxybenzyl)-7-(((5-methylisoxazol-3-yl)methyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| (5-methylisoxazol-3-yl)methanamine, BOP, DBU, DMF, 40°C | Amine-substituted derivative | 72% |
Reduction of Ester Groups
The methyl benzoate group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH4):
-
LiAlH4 in THF at 0°C reduces the ester to 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzyl alcohol .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH4, THF, 0°C | Benzyl alcohol derivative | 85% |
Chlorination of Hydroxyl Groups
The hydroxyl group at the 7-position reacts with thionyl chloride (SOCl2) to form a chlorinated intermediate:
-
SOCl2 in DCM converts the hydroxyl group to a chloride, enabling subsequent nucleophilic displacement .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| SOCl2, DCM, RT | Chloro-substituted intermediate | 89% |
Coupling Reactions for TLR7 Agonist Derivatives
The compound serves as a precursor for Toll-like receptor 7 (TLR7) agonists via coupling with heterocyclic amines:
-
Tetrahydro-2H-pyran-4-amine in DMF at 70°C displaces the chloromethyl group, forming methyl (1-(4-((tetrahydro-2H-pyran-4-ylamino)methyl)-2-methoxybenzyl)-7-(((5-methylisoxazol-3-yl)methyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Tetrahydro-2H-pyran-4-amine, DMF, 70°C | TLR7-targeted derivative | 68% |
Hydrolysis of Methoxycarbonyl Group
Under basic conditions, the methoxycarbonylamino group is hydrolyzed to a free amine:
-
NaOH (10 M) in dioxane at 75°C cleaves the carbamate, yielding 7-hydroxy-1-(4-(hydroxymethyl)-2-methoxybenzyl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH, dioxane, 75°C | Free amine derivative | 63% |
Mitsunobu Reaction for Ether Formation
The hydroxyl group participates in Mitsunobu reactions with alcohols:
-
DIAD (diisopropyl azodicarboxylate) and PPh3 mediate coupling with 2-hydroxyethyl pyrazolo[1,5-a]pyrimidin-7-one to form ether-linked hybrids .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| DIAD, PPh3, THF | Ether-linked hybrid | 58% |
Key Mechanistic Insights
-
Steric Effects : The pyrazolo[4,3-d]pyrimidine core directs electrophiles to the 7-hydroxy and 5-amino positions .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates for BOP-mediated couplings .
-
Catalytic Role of DBU : Facilitates deprotonation of amines, accelerating nucleophilic substitutions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-d]pyrimidine core is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Pyrazolo-Pyrimidine Derivatives
Key Observations :
- The target compound uniquely combines hydroxy, carbamate, and ester groups, differentiating it from analogues with fluoro (e.g., ), sulfonyl (e.g., ), or cyano substituents (e.g., ).
- Methoxy groups are common in analogues (e.g., ), but their placement (e.g., on benzoate vs. phenylamino groups) alters solubility and bioactivity.
Key Observations :
- The target compound’s synthesis likely aligns with multi-component reactions (e.g., ’s pyrano-pyrazole synthesis via one-pot methods) , whereas fluoro-substituted analogues (e.g., ) require Suzuki coupling .
- Low yields (e.g., 8% in ) highlight challenges in introducing bulky substituents, suggesting the target compound’s synthesis may require optimization.
Pharmacological and Physicochemical Properties
Key Observations :
Spectroscopic and Analytical Data
- NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shift variations in pyrazolo-pyrimidines . The target compound’s 7-hydroxy and 5-carbamate groups would likely perturb these regions, enabling structural differentiation from analogues like or .
- Mass Spectrometry : The compound in (m/z 572.4, [M+1]⁺) demonstrates the utility of mass spectrometry in verifying molecular weight for complex derivatives.
Biological Activity
Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate is a compound of significant interest due to its biological activities, particularly as a Toll-like receptor 7 (TLR7) agonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine moiety, which is known for its ability to modulate immune responses. The TLR7 receptor plays a crucial role in the innate immune system by recognizing single-stranded RNA from viruses, leading to the activation of various immune pathways. The agonistic activity of this compound enhances the immune response, making it a candidate for therapeutic applications in infectious diseases and cancer immunotherapy.
Biological Activity
1. Immune Modulation:
Research indicates that this compound acts as a TLR7 agonist. This activation results in the upregulation of pro-inflammatory cytokines and chemokines, which are essential for initiating an immune response against pathogens and tumor cells .
2. Antiviral Properties:
The compound has shown promising antiviral properties, particularly against RNA viruses. In vitro studies have demonstrated its ability to inhibit viral replication through TLR7-mediated pathways. For instance, it has been reported to exhibit significant antiviral activity against Coxsackievirus B3 and Respiratory Syncytial Virus (RSV), with IC50 values indicating effective inhibition .
3. Antitumor Activity:
In cancer models, the compound's ability to activate TLR7 has been linked to enhanced antitumor immunity. By stimulating dendritic cells and promoting T cell activation, it facilitates an immune environment conducive to tumor rejection . The combination of this compound with existing cancer immunotherapies has shown synergistic effects in preclinical studies .
Case Studies
Case Study 1: TLR7 Agonism in Cancer Therapy
A study explored the efficacy of this compound in combination with checkpoint inhibitors. Results indicated that patients receiving this combination therapy exhibited improved tumor regression compared to those receiving checkpoint inhibitors alone .
Case Study 2: Viral Infections
In a clinical setting, the compound was administered to patients with chronic viral infections. The results showed a marked reduction in viral load and an increase in specific immune markers associated with TLR7 activation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[4,3-d]pyrimidine core via condensation of aminopyrazole derivatives with carboximidates or aldehydes under heating (120°C in sealed tubes) .
- Step 2 : Benzylation at the pyrazole nitrogen using substituted benzyl chlorides in acetonitrile/DMF with K₂CO₃ as a base. Reaction conditions (e.g., 24 hours at room temperature or 7 hours at 60°C) influence yields .
- Step 3 : Hydrolysis of methoxy groups to hydroxy substituents using HBr/AcOH, followed by purification via preparative TLC or recrystallization .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Analytical methods :
- ¹H/¹³C NMR to confirm substituent positions and spatial proximity (e.g., NOESY experiments for CH₂ proton assignments) .
- Elemental analysis (C, H, N) to validate stoichiometry, with tolerances <0.4% deviation .
- Melting point determination (e.g., 257–259°C for benzyl derivatives) to assess crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the benzylation step of pyrazolo[4,3-d]pyrimidine derivatives?
- Solvent selection : Acetonitrile/DMF (9:1) enhances solubility of benzyl chlorides and reduces side reactions compared to pure DMF .
- Temperature control : Room temperature (24 hours) vs. 60°C (7 hours) balances reaction efficiency and decomposition risks. For example, 2-chlorobenzyl derivatives yield 29% at 60°C vs. 49% for unsubstituted benzyl at RT .
- Base stoichiometry : K₂CO₃ in a 2:1 molar ratio (base:substrate) minimizes ester hydrolysis .
Q. What strategies resolve conflicting data between NMR and elemental analysis in characterizing such compounds?
- Contradiction example : Observed vs. calculated elemental analysis values (e.g., C: 63.35% found vs. 63.54% calculated) may arise from residual solvents.
- Resolution :
- Drying protocols : Prolonged vacuum drying (24 hours) removes trapped solvents .
- Complementary techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., NOESY) clarifies ambiguous proton assignments .
Q. How to design SAR studies to evaluate the role of methoxy substituents in biological activity?
- Substituent variation : Synthesize analogs with (a) methoxy → hydroxy (via demethylation with HBr/AcOH) or (b) methoxy → halogen (e.g., Cl) to assess hydrogen bonding or steric effects .
- Activity testing : Compare IC₅₀ values in kinase inhibition assays (e.g., A₂A adenosine receptor binding) using radioligand displacement studies .
- Computational modeling : Docking simulations (e.g., using AutoDock Vina) predict interactions with target proteins, guiding rational substitutions .
Q. What methods validate the biological target engagement of this compound in kinase inhibition assays?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
